molecular formula C20H28ClNO6 B10770156 Naltrexone hydrochloride dihydrate CAS No. 850808-02-5

Naltrexone hydrochloride dihydrate

Cat. No.: B10770156
CAS No.: 850808-02-5
M. Wt: 413.9 g/mol
InChI Key: RMRRPHDKLROLJJ-VNANXUGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naltrexone hydrochloride dihydrate: is a synthetic opioid antagonist primarily used in the management of alcohol and opioid dependence. It works by blocking the euphoric and sedative effects of opioids, thereby reducing cravings and preventing relapse in individuals undergoing treatment for substance use disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naltrexone hydrochloride dihydrate is synthesized from noroxymorphone through a series of chemical reactions. The reaction conditions typically involve heating the mixture to a temperature range of 50-70°C to achieve a high conversion rate .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical synthesis techniques. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then crystallized and purified to obtain the dihydrate form .

Chemical Reactions Analysis

Types of Reactions: Naltrexone hydrochloride dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of naltrexone, such as 6β-naltrexol, which is a metabolite of naltrexone .

Comparison with Similar Compounds

    Naloxone: Another opioid antagonist used to reverse opioid overdose.

    Nalmefene: Used for the treatment of alcohol dependence.

    Buprenorphine: A partial opioid agonist used in the treatment of opioid dependence.

Uniqueness: Naltrexone hydrochloride dihydrate is unique in its long-lasting effects and oral bioavailability, making it suitable for long-term maintenance therapy in individuals recovering from substance use disorders . Unlike naloxone, which is used for emergency overdose reversal, naltrexone is used for ongoing treatment and prevention of relapse.

Properties

CAS No.

850808-02-5

Molecular Formula

C20H28ClNO6

Molecular Weight

413.9 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;dihydrate;hydrochloride

InChI

InChI=1S/C20H23NO4.ClH.2H2O/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11;;;/h3-4,11,15,18,22,24H,1-2,5-10H2;1H;2*1H2/t15-,18+,19+,20-;;;/m1.../s1

InChI Key

RMRRPHDKLROLJJ-VNANXUGNSA-N

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O.O.O.Cl

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O.O.O.Cl

Origin of Product

United States

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